5-(5-phenyl-1H-pyrazol-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, thiophene, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with a thioamide or a thiocarbohydrazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine to form the oxadiazole ring.
Introduction of the thiophene ring: The final step involves the coupling of the oxadiazole derivative with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Using high-throughput screening to identify the most efficient catalysts, solvents, and temperatures.
Scale-up of reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification processes: Implementing efficient purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole or thiophene derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-(3-Phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the thiophene ring.
3-(Thiophen-2-yl)-1,2,4-oxadiazole: Lacks the pyrazole ring.
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Contains a furan ring instead of a thiophene ring.
Uniqueness
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of all three heterocyclic rings, which may confer distinct electronic, steric, and biological properties compared to similar compounds. This unique structure can result in different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10N4OS |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-(3-phenyl-1H-pyrazol-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10N4OS/c1-2-5-10(6-3-1)11-9-12(18-17-11)15-16-14(19-20-15)13-7-4-8-21-13/h1-9H,(H,17,18) |
InChI Key |
FSCWYNVTHANNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
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